

Application Notes and Protocols: Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide Derivatives

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Compound of Interest

Compound Name: *N*-(2,3-dimethylphenyl)-4-methylbenzamide

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Introduction

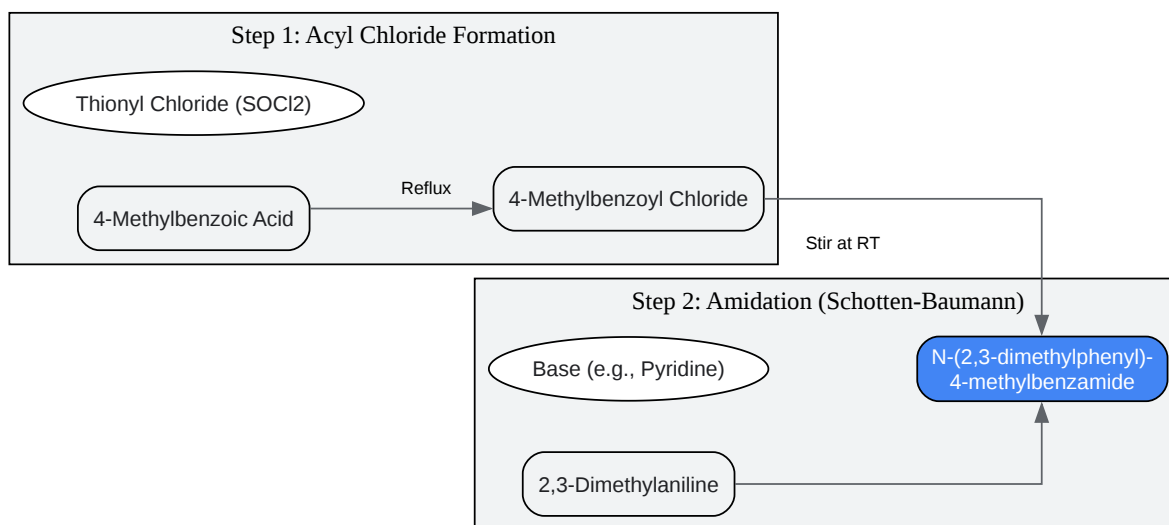
N-arylbenzamide derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. Their structural motif is present in a variety of biologically active molecules. This document provides detailed protocols for the synthesis of a specific derivative, **N-(2,3-dimethylphenyl)-4-methylbenzamide**, and discusses its potential applications, particularly in the context of neurodegenerative diseases. The methodologies described herein are based on established synthetic strategies and characterization data from scientific literature.

Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

The synthesis of **N-(2,3-dimethylphenyl)-4-methylbenzamide** is typically achieved through a nucleophilic acyl substitution reaction, specifically an acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. This classic method, a variation of the Schotten-Baumann reaction, is reliable and generally proceeds with good yield.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the generation of the acyl chloride followed by the amidation reaction.



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Caption: Synthetic workflow for **N-(2,3-dimethylphenyl)-4-methylbenzamide**.

Experimental Protocols

Materials and Methods

- Reagents: 4-methylbenzoic acid, thionyl chloride, 2,3-dimethylaniline, pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), ethanol. All reagents should be of analytical grade.
- Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, melting point apparatus.

Protocol 1: Synthesis of 4-Methylbenzoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-methylbenzoic acid (1 equivalent).
- Slowly add thionyl chloride (2 equivalents) to the flask at room temperature with stirring.
- Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride is obtained as a yellowish liquid and can be used in the next step without further purification.

Protocol 2: Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

- Dissolve 2,3-dimethylaniline (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask.
- Cool the mixture in an ice bath.
- Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in DCM to the stirred mixture.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product is obtained as a solid. Recrystallize from ethanol to afford pure **N-(2,3-dimethylphenyl)-4-methylbenzamide**.[\[1\]](#)

Data Presentation

Characterization Data for N-(2,3-dimethylphenyl)-4-methylbenzamide

Parameter	Value	Reference
Molecular Formula	C ₁₆ H ₁₇ NO	[1]
Molecular Weight	239.31 g/mol	[1]
Melting Point	Not explicitly stated, purity checked by it	[1]
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /c	[1]
a (Å)	8.1723 (3)	[1]
b (Å)	19.3923 (7)	[1]
c (Å)	9.3170 (3)	[1]
β (°)	111.781 (4)	[1]
Volume (Å ³)	1371.14 (9)	[1]
Calculated Yield	Yields can vary, optimization is recommended	
Spectroscopic Data (¹ H NMR, ¹³ C NMR, IR)	To be determined experimentally for confirmation	[1]

Application Notes: Relevance in Drug Discovery

N-arylbenzamide derivatives have garnered significant interest as scaffolds for the development of therapeutic agents. A notable area of application is in the development of kinase inhibitors.

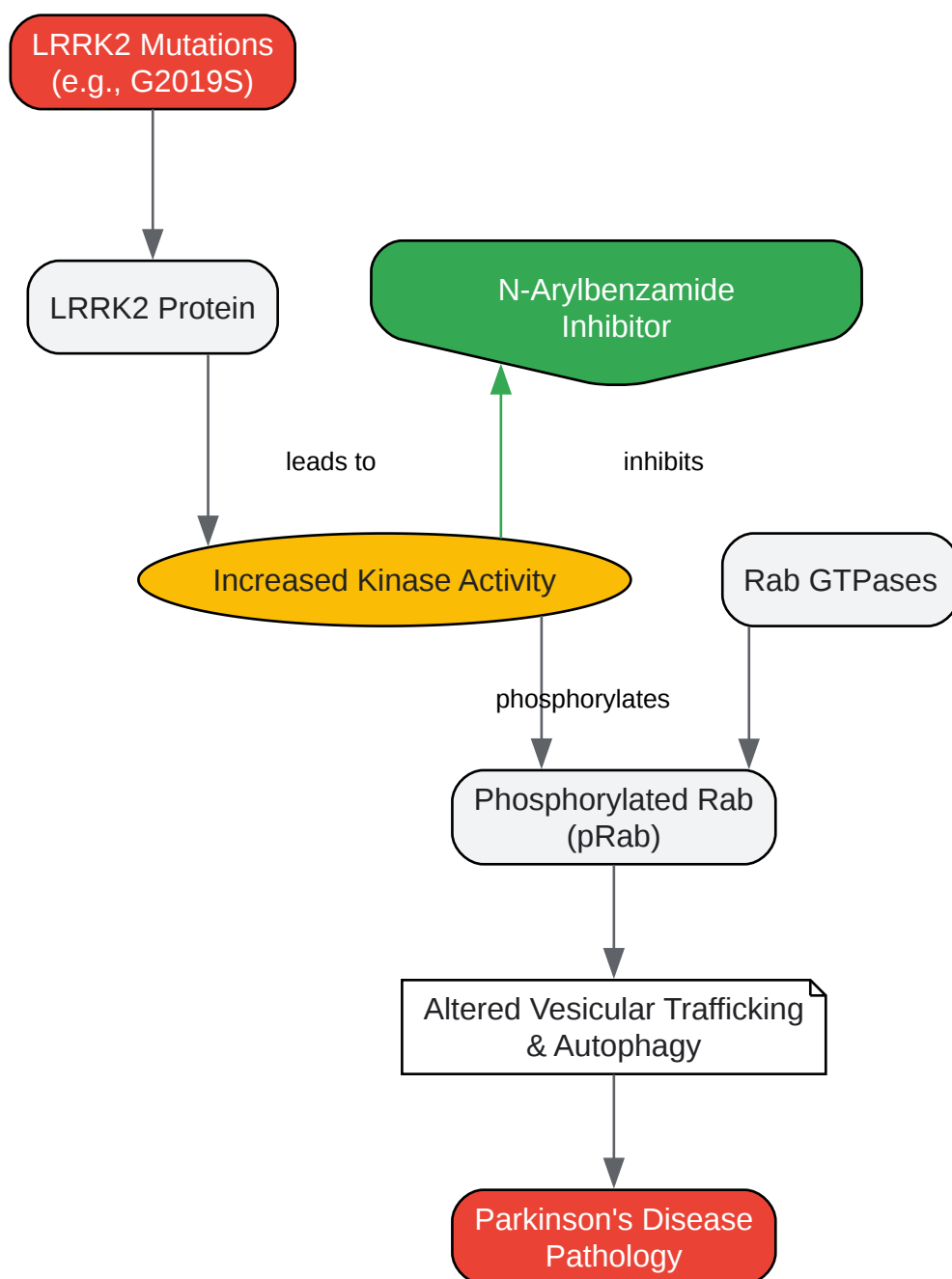
LRRK2 Inhibition in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain. Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease (PD) and are also associated with an increased risk for sporadic PD. The pathogenic mutations often lead to an increase in LRRK2 kinase activity. Therefore, inhibitors of LRRK2 are being actively investigated as a potential therapeutic strategy for Parkinson's disease.

Several N-arylbenzamide derivatives have been identified as potent and selective LRRK2 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

LRRK2 Signaling Pathway

The exact signaling pathway of LRRK2 is still under intense investigation, but a key aspect involves the phosphorylation of a subset of Rab GTPases. This phosphorylation event is a critical readout of LRRK2 kinase activity.



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Caption: LRRK2 signaling pathway and the point of intervention for N-arylbenzamide inhibitors.

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References

- 1. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
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